molecular formula C5H12BNO4 B11921228 (S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid CAS No. 390402-06-9

(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid

Cat. No.: B11921228
CAS No.: 390402-06-9
M. Wt: 160.97 g/mol
InChI Key: LHKXGHNWQIKZII-BYPYZUCNSA-N
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Description

(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid is an organoboron compound with the molecular formula C5H12BNO4 This compound is characterized by the presence of a boronic acid group, an amino group, and a methoxy group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid typically involves the reaction of boronic acid derivatives with appropriate amino and methoxy-containing precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • (S)-(3-Amino-4-hydroxy-4-oxobutyl)boronic acid
  • (S)-(3-Amino-4-ethoxy-4-oxobutyl)boronic acid
  • (S)-(3-Amino-4-propoxy-4-oxobutyl)boronic acid

Uniqueness

(S)-(3-Amino-4-methoxy-4-oxobutyl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

390402-06-9

Molecular Formula

C5H12BNO4

Molecular Weight

160.97 g/mol

IUPAC Name

[(3S)-3-amino-4-methoxy-4-oxobutyl]boronic acid

InChI

InChI=1S/C5H12BNO4/c1-11-5(8)4(7)2-3-6(9)10/h4,9-10H,2-3,7H2,1H3/t4-/m0/s1

InChI Key

LHKXGHNWQIKZII-BYPYZUCNSA-N

Isomeric SMILES

B(CC[C@@H](C(=O)OC)N)(O)O

Canonical SMILES

B(CCC(C(=O)OC)N)(O)O

Origin of Product

United States

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